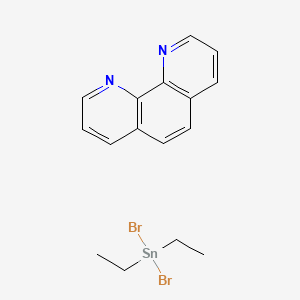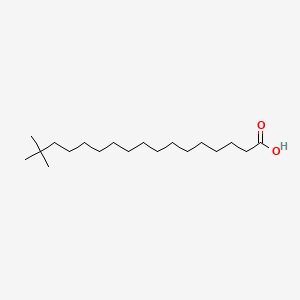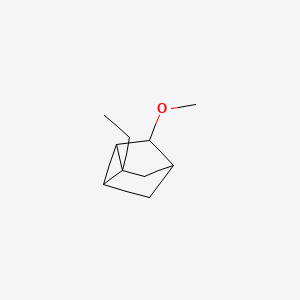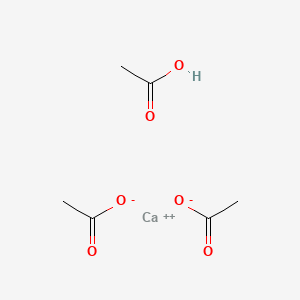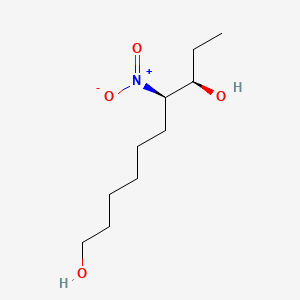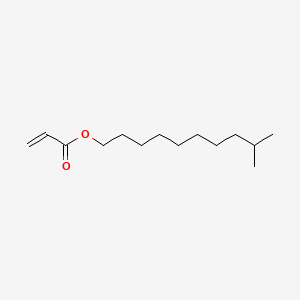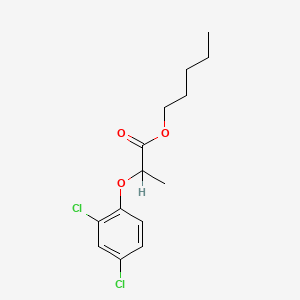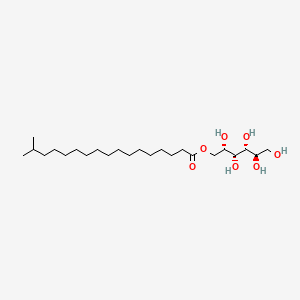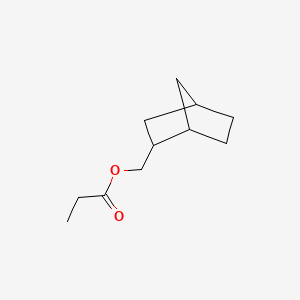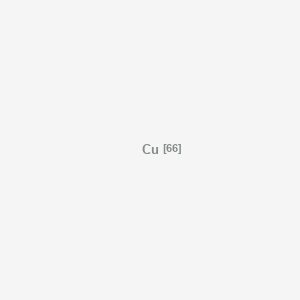
1,1,2,4-Tetrachlorobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4. It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its ability to undergo multiple types of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .
Applications De Recherche Scientifique
1,1,2,4-Tetrachlorobuta-1,3-diene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in research to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,4-Tetrachlorobuta-1,3-diene: Another chlorinated butadiene derivative with similar reactivity but different substitution patterns.
1,1,2,3-Tetrachlorobuta-1,3-diene: A compound with a different arrangement of chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
1,1,2,4-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity. This compound’s ability to undergo a wide range of reactions makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
34867-83-9 |
|---|---|
Formule moléculaire |
C4H2Cl4 |
Poids moléculaire |
191.9 g/mol |
Nom IUPAC |
(3E)-1,1,2,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+ |
Clé InChI |
ZDJLREHQIYLCNP-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/Cl)\C(=C(Cl)Cl)Cl |
SMILES canonique |
C(=CCl)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


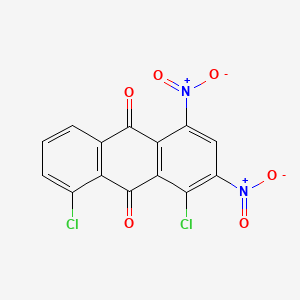
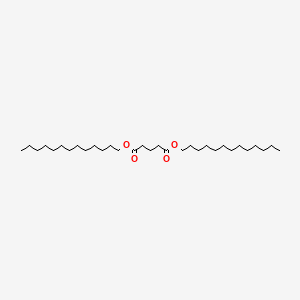
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
